molecular formula C11H15NO2S B5493951 N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide

N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide

Cat. No. B5493951
M. Wt: 225.31 g/mol
InChI Key: OGFXORSTWREMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide, commonly known as TAK-659, is a potent and selective inhibitor of protein kinase B (PKB), also known as Akt. PKB is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. TAK-659 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

TAK-659 exerts its pharmacological effects by inhibiting the activity of PKB/Akt, a key signaling molecule in the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival. By inhibiting PKB/Akt, TAK-659 blocks the downstream signaling events that promote tumor cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in preclinical models. The compound has also been shown to modulate the immune system by inhibiting the activation of T cells and reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages as a research tool, including its high potency and selectivity for PKB/N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide The compound is also relatively stable and can be easily synthesized in large quantities. However, TAK-659 has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer. Another area of research is the investigation of TAK-659's immunomodulatory effects and its potential therapeutic applications in autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to optimize the pharmacokinetic properties of TAK-659 and to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 2-bromoethyl tetrahydro-2-furan carboxylate with 2-thiophenecarboxamide. The resulting intermediate is then subjected to a series of reactions, including deprotection, amidation, and cyclization, to yield the final product.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models, and its potential therapeutic applications are being investigated in clinical trials. The compound has been shown to have potent antitumor activity in various cancer cell lines, including lymphoma, leukemia, and solid tumors. TAK-659 has also been shown to have immunomodulatory effects, making it a potential therapeutic agent for autoimmune disorders and inflammatory diseases.

properties

IUPAC Name

N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-8(9-4-2-6-14-9)12-11(13)10-5-3-7-15-10/h3,5,7-9H,2,4,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFXORSTWREMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide

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